molecular formula C8H6Cl2O3 B1294966 2,5-Dichlorophenoxyacetic acid CAS No. 582-54-7

2,5-Dichlorophenoxyacetic acid

Cat. No. B1294966
CAS RN: 582-54-7
M. Wt: 221.03 g/mol
InChI Key: YVPLLFUCNGVUAY-UHFFFAOYSA-N
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Description

2,5-Dichlorophenoxyacetic acid (2,5-D) is a synthetic auxin and an analogue of indole-3-acetic acid . It is the active ingredient in many products used as an herbicide to kill weeds on land and in the water . The molecular formula of 2,5-D is C8H6Cl2O3 .


Synthesis Analysis

The synthesis of 2,5-Dichlorophenoxyacetic acid is a complex process. A systematic methodology including a literature study, conceptual flow sheet, and process design in more depth is used for the process design .


Molecular Structure Analysis

The molecular structure of 2,5-Dichlorophenoxyacetic acid is characterized by a molecular weight of 221.03 g/mol. The IUPAC name is 2-(2,5-dichlorophenoxy)acetic acid. The InChI is InChI=1S/C8H6Cl2O3/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) and the Canonical SMILES is C1=CC(=C(C=C1Cl)OCC(=O)O)Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Dichlorophenoxyacetic acid include a molecular weight of 221.03 g/mol, XLogP3 of 2.8, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 3, Exact Mass of 219.9693994 g/mol, Monoisotopic Mass of 219.9693994 g/mol, Topological Polar Surface Area of 46.5 Ų, and Heavy Atom Count of 13 .

Scientific Research Applications

Removal from Water Sources

2,5-Dichlorophenoxyacetic acid, a selective herbicide, is known for its toxicity and water contamination potential. Efforts have been made to remove it from contaminated water bodies using various methods. These methods aim for complete removal of the herbicide from contaminated sites (Abigail, Samuel, Needhidasan, & Ramalingam, 2017).

Phytoremediation Enhancement

The use of bacterial endophytes in enhancing phytoremediation of 2,5-Dichlorophenoxyacetic acid in contaminated soil and groundwater has been researched. This method leverages the natural ability of certain bacteria to degrade the herbicide, thereby reducing its levels in contaminated environments (Germaine et al., 2006).

Safety And Hazards

2,5-Dichlorophenoxyacetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, serious eye damage/eye irritation, skin sensitization, carcinogenicity, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

properties

IUPAC Name

2-(2,5-dichlorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPLLFUCNGVUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206943
Record name 2,5-Dichlorophenoxyacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorophenoxyacetic acid

CAS RN

582-54-7
Record name 2-(2,5-Dichlorophenoxy)acetic acid
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Record name 2,5-Dichlorophenoxyacetic acid
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Record name 2,5-Dichlorophenoxyacetic acid
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Record name 2,5-Dichlorophenoxyacetic acid
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Record name 2,5-dichlorophenoxyacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
CD Ercegovich, RH Hamilton, J Hurter… - Journal of Agricultural …, 1971 - ACS Publications
MATERIALS AND METHODS Some chromatographic properties of hydroxylated 2, 4-D derivatives are given in Table I. Synthesis of 4-OH-2.5-D and 4-OH-2, 3-D was by the method of …
Number of citations: 79 pubs.acs.org
JK Faulkner, D Woodcock - Nature, 1964 - nature.com
EARLIER papers dealing with the microbial degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) have indicated that fission may be the ultimate fate of the aromatic ring. Thus Rogoff …
Number of citations: 52 www.nature.com
CS Feung, RH Hamilton… - Journal of agricultural and …, 1975 - ACS Publications
The metabolism of 2, 4-dichlorophenoxyacetic acid (2, 4-D) was investigated in carrot, jackbean, sunflower, tobacco, and corn callus tissue. Amino acid conjugates and hydroxylated …
Number of citations: 101 pubs.acs.org
CS Feung, RH Hamilton… - Journal of agricultural and …, 1973 - ACS Publications
The metabolism of 2, 4-dichlorophenoxyacetic acid (2, 4-D) and 2, 4-dichlorophenoxyacetylglutamic acid (2, 4-D-Glu) was investigated in soybean callus tissue cultures and the various …
Number of citations: 93 pubs.acs.org
CS Feung, RH Hamilton, FH Witham… - Plant …, 1972 - academic.oup.com
Soybean (Glycine max L.) cotyledon callus grown on radioactive 2,4-dichlorophenoxyacetic acid (2,4-D-1- 14 C) as an auxin produced 2,4-D metabolites, which qualitatively and …
Number of citations: 67 academic.oup.com
EW Thomas, BC Loughman, RG Powell - Nature, 1964 - nature.com
IN this Department previous investigations 1,2 of the metabolic fate of a series of chlorinated phenoxyacetic acids in stem tissues of Avena sativa have demonstrated that the formation …
Number of citations: 63 www.nature.com
FO Bryant - Applied microbiology and biotechnology, 1992 - Springer
Reductive dechlorination of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) was investigated in anaerobic sediments by non-adapted …
Number of citations: 16 link.springer.com
GH Davidonis, RH Hamilton, RO Mumma - Plant physiology, 1982 - academic.oup.com
Three 2,4-dichlorophenoxyacetic acid (2,4-D) -resistant root callus tissue lines of Glycine max L. Merrill var. Acme were derived by culturing callus tissue 2 to 6 months on 40 milligrams …
Number of citations: 27 academic.oup.com
DW Bristol, AM Ghanuni, AE Oleson - Journal of agricultural and …, 1977 - ACS Publications
Wheat cells in suspension culture absorbed [ocetic-2-14C] 2, 4-dichlorophenoxyacetic acid ([acefic-2-14C] 2, 4-D) rapidly from B5 nutrient medium. After 4 days of incubation, the …
Number of citations: 61 pubs.acs.org
R Schmitt, H Sandermann Jr - Zeitschrift für Naturforschung C, 1982 - degruyter.com
Cell suspension cultures of soybean (Glycine max L.) were incubated with [ 14 C]-2,4- dichlorophenoxyacetic acid (62 h, 27 C). The cells were converted to protoplasts by use of the cell-…
Number of citations: 78 www.degruyter.com

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